molecular formula C10H8FN3 B1391079 5-(3-Fluorophenyl)pyrazin-2-amine CAS No. 947592-32-7

5-(3-Fluorophenyl)pyrazin-2-amine

Cat. No.: B1391079
CAS No.: 947592-32-7
M. Wt: 189.19 g/mol
InChI Key: LFUDRFRHIQAAHQ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H8FN3 and a molecular weight of 189.19 g/mol.

Preparation Methods

The synthesis of 5-(3-Fluorophenyl)pyrazin-2-amine typically involves the reaction of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C This method is favored for its efficiency and the relatively mild reaction conditions required

Chemical Reactions Analysis

5-(3-Fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions, particularly with halogenated reagents.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Fluorophenyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its potential biological activities are being explored, particularly in the context of antimicrobial and anticancer research.

    Medicine: Research is ongoing to determine its efficacy and mechanism of action in various therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5-(3-Fluorophenyl)pyrazin-2-amine can be compared to other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. These compounds share similar structural features and exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique fluorine substitution in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Similar compounds include:

  • Pyrrolopyrazine derivatives
  • Imidazopyridine analogues
  • Fluorinated pyridines

Properties

IUPAC Name

5-(3-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUDRFRHIQAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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